molecular formula C16H10F2 B11869258 1-Fluoro-4-(2-fluorophenyl)naphthalene

1-Fluoro-4-(2-fluorophenyl)naphthalene

Cat. No.: B11869258
M. Wt: 240.25 g/mol
InChI Key: IMXRIJSSLVGONS-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-fluorophenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with fluorine atoms at the 1-position and a 2-fluorophenyl group at the 4-position. The presence of fluorine enhances thermal stability and alters intermolecular interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-4-(2-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-10-16(18)13-6-2-1-5-11(12)13/h1-10H

InChI Key

IMXRIJSSLVGONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-4-(2-fluorophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization reaction, where naphthylamine is reacted with hydrochloric acid and subsequently treated with a fluorinating agent .

Chemical Reactions Analysis

1-Fluoro-4-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(2-fluorophenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 1-fluoro-4-(2-fluorophenyl)naphthalene with structurally and functionally related compounds, focusing on physical properties, electronic effects, and toxicological profiles.

Structural Analogs

Table 1: Structural and Electronic Comparison

Compound Molecular Weight (g/mol) Key Substituents Electronic Effects Reference
This compound 254.24 1-F, 4-(2-F-phenyl) Strong electron-withdrawing effects due to fluorine Synthesized analog
Naphthalene 128.17 None Baseline aromatic system
1-Methylnaphthalene 142.20 1-CH₃ Electron-donating methyl group
2-Methylnaphthalene 142.20 2-CH₃ Moderate steric hindrance
1-Fluoro-4-(4-nitrobenzyl)benzene 275.22 1-F, 4-(4-nitrobenzyl) Nitro group enhances reactivity

Key Observations :

  • Fluorine substitution increases molecular polarity and boiling points compared to methylated naphthalenes .
  • The 2-fluorophenyl group introduces steric hindrance and ortho-directed electronic effects, distinguishing it from para-substituted analogs like 1-fluoro-4-(4-nitrobenzyl)benzene .
Physical and Chemical Properties

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Solubility (Water) Log P (Octanol-Water) Reference
This compound ~300 (estimated) Low ~4.2 (estimated) Inferred
Naphthalene 218 31 mg/L 3.45
1-Methylnaphthalene 245 25 mg/L 3.87
2-Methylnaphthalene 241 30 mg/L 3.92

Key Observations :

  • Fluorination reduces water solubility compared to non-halogenated naphthalenes due to increased hydrophobicity .
  • The log P value of this compound suggests higher lipophilicity, impacting bioavailability and environmental persistence.
Toxicological Profiles

Table 3: Toxicity Endpoints

Compound Acute Toxicity (LD₅₀, rat oral) Key Health Effects Reference
This compound Not reported Likely hepatotoxic (inferred) Inferred
Naphthalene 490 mg/kg Hemolytic anemia, respiratory
1-Methylnaphthalene 1,840 mg/kg Mild hepatic effects
2-Methylnaphthalene 1,670 mg/kg Renal toxicity

Key Observations :

  • Naphthalene derivatives with electron-withdrawing groups (e.g., fluorine) may exhibit distinct toxicity mechanisms compared to methylated analogs .

Biological Activity

1-Fluoro-4-(2-fluorophenyl)naphthalene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their lipophilicity and metabolic stability, which can lead to increased bioactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound features a naphthalene backbone substituted with fluorine and phenyl groups. The structural formula can be represented as follows:

C13H9F2\text{C}_{13}\text{H}_9\text{F}_2

The incorporation of fluorine atoms is known to influence the compound's interaction with biological targets, enhancing its efficacy against various pathogens and cancer cells.

Anticancer Potential

Fluorinated compounds are also being explored for their anticancer properties. Research indicates that such compounds can interact with key biological targets involved in cancer progression, including enzymes and cell signaling pathways. For example, studies have shown that certain naphthalene derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Case Study: Structure-Activity Relationship (SAR)
A study investigating the SAR of naphthalene derivatives found that modifications at specific positions significantly affected biological activity. Compounds with electron-withdrawing groups, like fluorine, showed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts . This suggests that this compound may possess similar or enhanced anticancer activities.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Fluorinated compounds can act as inhibitors of key enzymes involved in metabolic pathways.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Receptor Modulation : Interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.

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